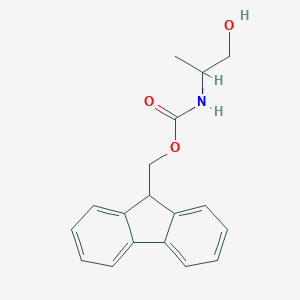

(9H-芴-9-基)甲基(1-羟基丙烷-2-基)氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

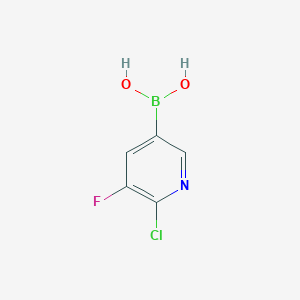

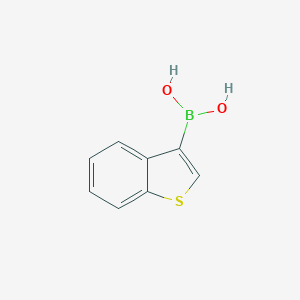

The compound "(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate" is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of a 9H-fluorene core with a carbamate group attached. This compound is related to various fluorene derivatives that have been synthesized and characterized in the context of materials science, particularly for their optical and electronic properties. For instance, copolymers of 9,9-dihexylfluorene have been studied for their potential in blue-light-emitting applications .

Synthesis Analysis

The synthesis of fluorene derivatives often involves coupling reactions, such as Suzuki-type coupling polymerization, which has been used to prepare copolymers of 9,9-dihexyl-2,7-fluorene . Another approach for synthesizing fluorene-linked compounds includes the use of solid-phase synthesis, as reported for 9-hydroxy-9-(4-carboxyphenyl)fluorene . Additionally, the synthesis of peptidyl ureas using fluorene derivatives as activated monomers has been described, employing methods such as the Curtius rearrangement of Nα Fmoc peptidyl acid azide and coupling with N-hydroxysuccinimide .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can exhibit unique torsion angles and intermolecular hydrogen bonding, as seen in the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, which forms two-dimensional sheets in the crystal lattice . Similarly, the chiral N-(fluoren-9-ylmethyloxyxcarbonyl) precursor crystallizes with two independent carbamate molecules and propan-2-ol solvent molecules, showing N—H⋯O hydrogen bonds and weak intermolecular C—H⋯O interactions .

Chemical Reactions Analysis

Fluorene derivatives can participate in various chemical reactions, including the formation of peptidyl ureas and urea acids. The use of fluorene-based carbamates as building blocks for the synthesis of dipeptidyl urea esters has been demonstrated, with the coupling of carbamates with amino acids resulting in Fmoc-protected dipeptide urea acids . The release of carboxylic acids from a fluorene-based resin-bound linker can be achieved by treatment with acids, although this process can be influenced by the electron-withdrawing effects of substituents on the fluorene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For example, the copolymers of fluorene with carbazole cores exhibit high glass transition temperatures, and their photophysical and electrochemical properties have been studied extensively . The photoluminescence and quantum yield measurements indicate that these materials have potential applications in optoelectronic devices. The solubility and stability of these compounds are also important factors, with many fluorene derivatives being isolated as crystalline solids and characterized by techniques such as NMR, IR, and mass spectrometry .

科学研究应用

环境化学和毒理学

氨基甲酸酯,包括类似于(9H-芴-9-基)甲基(1-羟基丙烷-2-基)氨基甲酸酯的化合物,因其存在于食品和饮料中而被广泛研究,由于其毒理学特性,它们引起了健康问题。乙基氨基甲酸酯 (EC) 是一种相关化合物,具有遗传毒性和致癌性,被世界卫生组织国际癌症研究机构 (IARC) 归类为“可能对人类致癌” (Weber & Sharypov, 2009)。N-苯基氨基甲酸酯(如氯丙胺)的环境行为和降解过程对于了解它们对生态系统和人类健康的影响至关重要,研究重点是它们通过水解、生物分解、光解和热过程的分解 (Smith & Bucher, 2012).

医学和药理学

在医学领域,烷基氨基甲酸酯已被开发用于治疗焦虑和癫痫等疾病。它们的药理作用包括调节 GABA_A 受体和与离子通道相互作用,尽管它们也存在严重的副作用。这些化合物(包括塞诺巴胺对持续 Na+ 电流的独特机制)的差异作用强调了氨基甲酸酯在治疗应用中的重要性 (Löscher, Sills, & White, 2021).

生化过程

对氨基甲酸酯生化相互作用的研究,尤其是它们对乙酰胆碱酯酶 (AChE) 的抑制作用,提供了对其作用机制和在神经生物学和害虫控制中潜在应用的见解。研究表明,脱氨基化作用的速率在不同的氨基甲酸酯中差异很大,影响它们作为 AChE 抑制剂的效率,这对它们在治疗和农业环境中的使用具有影响 (Rosenberry & Cheung, 2019).

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZCEJUGNDJXMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369620 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |

CAS RN |

161529-13-1 |

Source

|

| Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

![1-[3-(Hydroxymethyl)phenyl]ethan-1-one](/img/structure/B151883.png)

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)